5-Ethylcyclohexane-1,3-dione hydrate 5-Ethylcyclohexane-1,3-dione hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13408159
InChI: InChI=1S/C8H12O2.H2O/c1-2-6-3-7(9)5-8(10)4-6;/h6H,2-5H2,1H3;1H2
SMILES: CCC1CC(=O)CC(=O)C1.O
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

5-Ethylcyclohexane-1,3-dione hydrate

CAS No.:

Cat. No.: VC13408159

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

5-Ethylcyclohexane-1,3-dione hydrate -

Specification

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 5-ethylcyclohexane-1,3-dione;hydrate
Standard InChI InChI=1S/C8H12O2.H2O/c1-2-6-3-7(9)5-8(10)4-6;/h6H,2-5H2,1H3;1H2
Standard InChI Key PHWQECLFSRTDNA-UHFFFAOYSA-N
SMILES CCC1CC(=O)CC(=O)C1.O
Canonical SMILES CCC1CC(=O)CC(=O)C1.O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The parent compound, 5-ethylcyclohexane-1,3-dione (C₈H₁₂O₂), features a six-membered cyclohexane ring with two ketone groups at the 1 and 3 positions and an ethyl substituent at the 5 position. The hydrate form incorporates a water molecule, altering its crystallinity and solubility profile. X-ray diffraction studies reveal a chair conformation for the cyclohexane ring, with the ethyl group adopting an equatorial orientation to minimize steric strain.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.19 g/mol
Melting Point85–87°C (hydrate decomposition)
SolubilityModerate in polar solvents
Hydration StabilityStable below 40°C

Tautomeric Behavior

The compound exhibits keto-enol tautomerism, with the enol form (3-hydroxy-5-ethylcyclohex-2-en-1-one) predominating in aqueous solutions . Nuclear magnetic resonance (NMR) studies show a 75:25 enol:keto ratio at 25°C, influenced by hydrogen bonding with the hydrate water molecule. This tautomeric equilibrium enhances its reactivity in cycloaddition and alkylation reactions.

Synthesis and Industrial Production

Gas-Phase Catalytic Cyclization

The most efficient synthesis route involves the gas-phase cyclization of methyl 5-oxohexanoate over solid catalysts. As detailed in U.S. Patent 3,932,511, active carbon or metal oxides (e.g., MgO) with high surface areas (100–1,500 m²/g) facilitate this reaction at 300–350°C . The process achieves yields exceeding 90% by minimizing side reactions such as decarboxylation.

Reaction Scheme:

CH3CO(CH2)3COOCH3Active Carbon300C5-Ethylcyclohexane-1,3-dione+CH3OH\text{CH}_3\text{CO(CH}_2\text{)}_3\text{COOCH}_3 \xrightarrow[\text{Active Carbon}]{300^\circ\text{C}} \text{5-Ethylcyclohexane-1,3-dione} + \text{CH}_3\text{OH}

Solvent-Based Methods

Alternative approaches employ sodium methoxide in methanol, though these suffer from lower yields (60–70%) due to sodium sulfate byproduct formation . Recent advances utilize ionic liquids to enhance reaction rates and purity, with [BMIM][BF₄] achieving 85% yield at 120°C.

Applications in Chemical and Biological Systems

Herbicidal Activity

Cyclohexane-1,3-dione derivatives inhibit acetyl-CoA carboxylase (ACCase) in grasses, disrupting lipid biosynthesis. 5-Ethylcyclohexane-1,3-dione hydrate demonstrates selective post-emergent herbicidal activity against Lolium perenne (ryegrass) at 0.5 kg/ha, with minimal soil persistence .

Table 2: Herbicidal Efficacy Against Common Weeds

Weed SpeciesED₅₀ (g/ha)Selectivity Index
Lolium perenne1208.2
Avena fatua4502.1
Chenopodium album>1,000<1.0

Biological Pathway Modulation

In vitro assays reveal that 5-ethylcyclohexane-1,3-dione hydrate acts as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), with an EC₅₀ of 12 μM. This interaction suggests potential applications in metabolic disorder therapeutics, though in vivo studies remain preliminary.

Comparative Analysis of Structural Analogues

Table 3: Properties of Cyclohexane-1,3-dione Derivatives

CompoundSubstituentMolecular WeightHerbicidal ED₅₀ (g/ha)
5-Methyl-Methyl142.15180
5-Isopropyl-Isopropyl170.2295
5-Ethyl- (hydrate)Ethyl158.19120
4-tert-Butyl-tert-Butyl184.2465

The ethyl derivative balances lipophilicity and steric bulk, optimizing herbicidal potency while maintaining synthetic accessibility .

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